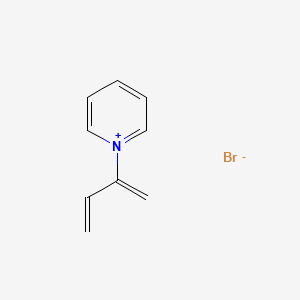
Pyridinium, 1-(1-methylene-2-propenyl)-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1-(1-methylene-2-propenyl)-, bromide is a chemical compound with the molecular formula C8H10BrN It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is bonded to a 1-(1-methylene-2-propenyl) group, and the compound is stabilized as a bromide salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-(1-methylene-2-propenyl)-, bromide typically involves the alkylation of pyridine with an appropriate alkylating agent. One common method is the reaction of pyridine with 1-bromo-2-methylpropene under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is heated to promote the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. The final product is typically obtained in high purity through a series of purification steps, including distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1-(1-methylene-2-propenyl)-, bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of different pyridinium salts.
Addition Reactions: The double bond in the 1-(1-methylene-2-propenyl) group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in the oxidation state of the nitrogen atom or the alkyl group.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and thiolates.
Electrophiles: Electrophiles such as halogens, acids, and peroxides can react with the double bond in the 1-(1-methylene-2-propenyl) group.
Oxidizing and Reducing Agents: Agents such as hydrogen peroxide, potassium permanganate, and sodium borohydride can be used for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce different pyridinium halide salts, while addition reactions with electrophiles can lead to the formation of various addition products.
Scientific Research Applications
Pyridinium, 1-(1-methylene-2-propenyl)-, bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing compounds.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Pyridinium, 1-(1-methylene-2-propenyl)-, bromide involves its interaction with molecular targets through its pyridinium ring and the 1-(1-methylene-2-propenyl) group. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the formation of stable complexes that alter the function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Pyridinium, 1-methyl-, bromide: This compound is similar in structure but lacks the 1-(1-methylene-2-propenyl) group.
Pyridinium, 1-(2-propenyl)-, bromide: This compound has a similar alkyl group but differs in the position of the double bond.
Pyridinium, 1-(1-methylene-2-propenyl)-, chloride: This compound is similar but has a chloride ion instead of a bromide ion.
Uniqueness
Pyridinium, 1-(1-methylene-2-propenyl)-, bromide is unique due to the presence of the 1-(1-methylene-2-propenyl) group, which imparts distinct chemical reactivity and biological activity. This structural feature allows the compound to participate in a wider range of chemical reactions and interact with biological targets in unique ways compared to other pyridinium salts.
Properties
CAS No. |
156644-62-1 |
|---|---|
Molecular Formula |
C9H10BrN |
Molecular Weight |
212.09 g/mol |
IUPAC Name |
1-buta-1,3-dien-2-ylpyridin-1-ium;bromide |
InChI |
InChI=1S/C9H10N.BrH/c1-3-9(2)10-7-5-4-6-8-10;/h3-8H,1-2H2;1H/q+1;/p-1 |
InChI Key |
ZNWPEVSDIDAKEB-UHFFFAOYSA-M |
Canonical SMILES |
C=CC(=C)[N+]1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


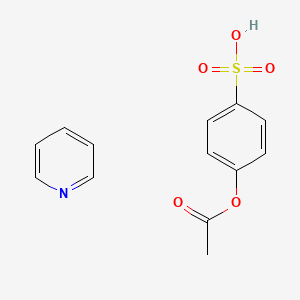
![5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol](/img/structure/B12558427.png)
![6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine](/img/structure/B12558434.png)
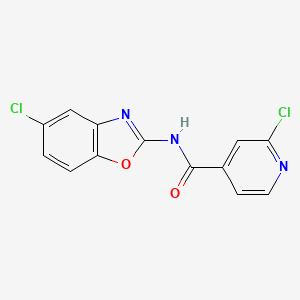

![[4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12558444.png)
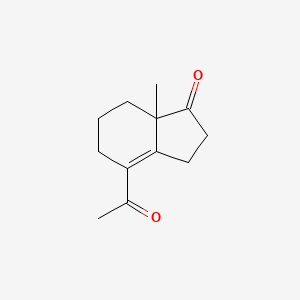

![1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]-](/img/structure/B12558471.png)
![[2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B12558475.png)
![1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B12558477.png)
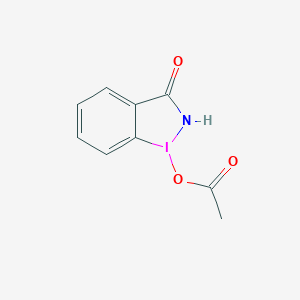
![1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12558482.png)
![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12558487.png)
